4-Acetylimidazole

Description

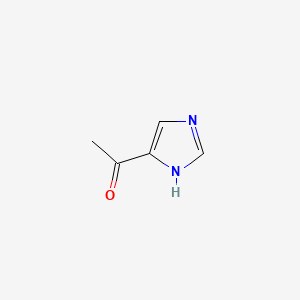

4-Acetylimidazole (CAS 61985-25-9) is a heterocyclic organic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol. It features an acetyl group (-COCH₃) attached to the 4-position of the imidazole ring (see structure below) . Key physical properties include a melting point of 169–170°C and a boiling point of 329.4°C at 760 mmHg .

The compound is widely utilized in chemical research, particularly as a building block for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. For instance, it has been employed in fragment-based drug discovery to stabilize protein-protein interactions . Commercially, it is available in quantities ranging from milligrams to multi-kilogram batches, with suppliers like Georganics and CymitQuimica offering competitive pricing (e.g., €20.00/g for 1g) .

Chemical Structure of this compound:

N

│

CH₃-C(=O)-C₃H₂N₂

Safety Profile:

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340547 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61985-25-9 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylimidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. For instance, the reaction of imidazole with acetic anhydride in the presence of a catalyst can be employed to achieve higher yields and purity. This method is advantageous due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce 4-(1H-imidazol-4-yl)ethanol .

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Compounds

4-Acetylimidazole serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. For instance, it can be used in the preparation of N-acyl imidazole derivatives, which are important in chemical biology for labeling and modifying proteins .

2. Acetylation Reactions

The compound is utilized in acetylation reactions, where it acts as an acetylating agent for small biomolecules. This process is significant in modifying the functional groups of biomolecules to enhance their properties or activities. Recent studies have demonstrated its effectiveness in regioselective acetylation reactions using eco-friendly catalysts .

Biological Applications

1. Enzyme Mechanism Studies

this compound has been employed in research focused on enzyme mechanisms and protein interactions. For example, studies involving acetyl-pepsin have shown that treatment with this compound enhances its catalytic efficiency towards specific substrates . This highlights its role in the biochemical modification of enzymes.

2. RNA Modification

Recent advancements have revealed that this compound can be used to modify RNA structures. In nanopore sequencing experiments, it was shown to interact with RNA, facilitating the detection of modifications at the single-molecule level . This application is crucial for understanding RNA biology and the regulation of gene expression.

Medical Applications

1. Drug Development

Research into pharmaceutical applications has identified this compound as a potential precursor for drug development. Its ability to modify proteins and enzymes positions it as a candidate for designing new therapeutic agents targeting various diseases.

2. Protein Activation

The compound's mechanism involves the acylation of amino acids within proteins, which can activate or inhibit enzymatic activity. For example, it has been noted that this compound can modulate the activity of succinate dehydrogenase, a key enzyme in cellular metabolism . This property suggests its potential use in metabolic engineering and therapeutic interventions.

Industrial Applications

1. Agrochemical Production

In industrial settings, this compound serves as an intermediate in the production of agrochemicals and other industrial chemicals. Its high solubility and moderate reactivity make it suitable for various chemical processes, including polymer modifications .

2. Nanoparticle Synthesis

The compound has also been explored for its role in synthesizing polyphenol-containing nanoparticles, which have applications in drug delivery and bioimaging due to their antioxidative properties . The ability to modify surfaces using this compound enhances the functionality of these nanoparticles.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Synthesis of Organic Compounds | Building block for complex molecules; N-acyl imidazole derivatives |

| Chemistry | Acetylation Reactions | Modifies functional groups on biomolecules; eco-friendly catalysts |

| Biology | Enzyme Mechanism Studies | Enhances catalytic efficiency in enzymes like acetyl-pepsin |

| Biology | RNA Modification | Facilitates detection of RNA modifications via nanopore sequencing |

| Medicine | Drug Development | Potential precursor for new therapeutic agents |

| Medicine | Protein Activation | Modulates enzymatic activity; affects metabolic pathways |

| Industry | Agrochemical Production | Intermediate in producing agrochemicals |

| Industry | Nanoparticle Synthesis | Enhances functionality in drug delivery and bioimaging applications |

Mechanism of Action

The mechanism of action of 4-acetylimidazole involves its interaction with specific molecular targets. For instance, it can act as an acylating agent, modifying proteins and enzymes by transferring its acetyl group to amino acid residues. This modification can alter the activity and function of the target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4(5)-Methylimidazole (4-MeI)

Structural Differences:

4-MeI (CAS 822-36-6) has a methyl (-CH₃) group at the 4- or 5-position of the imidazole ring, depending on tautomerism. Unlike 4-Acetylimidazole, it lacks the acetyl group, reducing its reactivity in nucleophilic substitutions .

Applications & Toxicity:

- Primarily a byproduct in caramel color production and a contaminant in foods like soft drinks .

- Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC .

| Property | This compound | 4(5)-Methylimidazole |

|---|---|---|

| Molecular Weight | 110.11 g/mol | 82.10 g/mol |

| Key Functional Group | Acetyl (-COCH₃) | Methyl (-CH₃) |

| Primary Use | Chemical synthesis | Food contaminant |

| Toxicity | Irritant (H315/H319) | Carcinogenic (Group 2B) |

2-Ethyl-4-methylimidazole (2E4MI)

Structural Differences:

2E4MI (CAS 931-36-2) contains ethyl (-CH₂CH₃) and methyl (-CH₃) groups at the 2- and 4-positions, respectively. The ethyl group enhances steric hindrance compared to this compound .

Applications:

- Used in CO₂ capture technologies due to its high solubility and reactivity in aqueous solutions .

- Less reactive in acetylation reactions compared to this compound.

| Property | This compound | 2-Ethyl-4-methylimidazole |

|---|---|---|

| Boiling Point | 329.4°C | 292°C (estimated) |

| Key Market Use | Pharmaceuticals | Environmental chemistry |

| Safety Profile | Respiratory irritant | Limited toxicity data |

Other Acetylimidazole Derivatives

- 1-Acetylimidazole (CAS 2466-76-4): The acetyl group is at the 1-position, making it more reactive in nucleophilic substitutions than this compound .

- 2-Acetylimidazole (CAS 53981-69-4): Positional isomer with distinct reactivity patterns in organic synthesis .

Market and Production Insights

- This compound Market: Dominated by suppliers in Asia (e.g., China), Europe, and North America. Prices vary regionally due to production costs and demand from pharmaceutical R&D .

- Competitors: 4-MeI and 2E4MI are produced at larger scales but serve distinct industries (food, environmental) .

Research and Regulatory Considerations

- 4-MeI: Subject to strict monitoring in food products; the EU mandates a maximum limit of 250 mg/kg in caramel colors .

Biological Activity

4-Acetylimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by the presence of an acetyl group at the 4-position of the imidazole ring. Its molecular formula is C₆H₆N₂O, and its structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds containing imidazole rings, including this compound, exhibit significant anticancer properties. A study highlighted that various imidazole derivatives demonstrated potent activity against different cancer cell lines, with some showing IC₅₀ values in the nanomolar range. For instance, modifications to the imidazole structure enhanced its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| This compound | A549 | 200 |

| Compound X | HeLa | 150 |

| Compound Y | MDA-MB-468 | 250 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it may be effective in treating infections caused by these pathogens.

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 2.00 |

| Candida albicans | Not effective |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other imidazoles, it may disrupt microtubule formation, thereby inhibiting cell division in cancer cells .

- Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Case Studies

- Anticancer Efficacy : In a study involving various cancer cell lines, this compound demonstrated a notable reduction in cell viability, particularly against lung and breast cancer cells. The study reported an accumulation of cells in the G2/M phase of the cell cycle upon treatment with the compound at specific concentrations .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant inhibition at low concentrations, suggesting potential use as a topical antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.